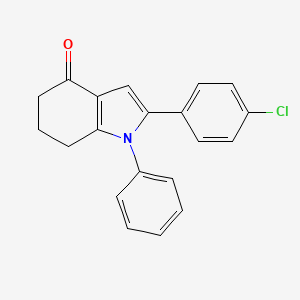
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as 2CP-IP, is a synthetic indole alkaloid compound that has been studied extensively due to its potential applications in scientific research and laboratory experiments. This compound has a wide range of biochemical and physiological effects, and can be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been studied for its crystal and molecular structures, particularly focusing on intermolecular interactions. Such studies often involve single-crystal X-ray diffraction to understand the molecule's arrangement and stability within various structures. For example, Choudhury et al. (2004) analyzed C-H...O and C-H...π interactions in substituted 4-ketotetrahydroindoles, including a similar compound (Choudhury, Nagarajan, & Guru Row, 2004).
Potential for Anti-Inflammatory Applications
There has been significant interest in the potential anti-inflammatory properties of compounds similar to 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. Singh et al. (2008) synthesized and evaluated a series of indoles, including a compound with a closely related structure, for their anti-inflammatory activity, demonstrating moderate to good activity (Singh, Bhati, & Kumar, 2008).
Exploration in Heterocyclic Design
Research has also focused on the role of similar molecules in heterocyclic design. Albov et al. (2005) conducted an X-ray diffraction study on a closely related compound, providing insights into molecular design and the formation of molecular aggregates (Albov, Rybakov, Babaev, & Aslanov, 2005).
Docking Studies and Molecular Structure
Docking studies and crystal structure analyses form another important area of research. Such studies, as conducted by Al-Hourani et al. (2015) on tetrazole derivatives, help in understanding the orientation and interaction of molecules in various biological processes, which is crucial for drug design (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of new derivatives of this compound have been a focus to enhance its properties and potential applications. Research by Singh and Vedi (2014) on triazolylindole derivatives for antifungal activity is an example of this approach (Singh & Vedi, 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-15-11-9-14(10-12-15)19-13-17-18(7-4-8-20(17)23)22(19)16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABQGAVOJNWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)
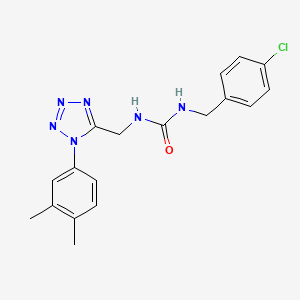
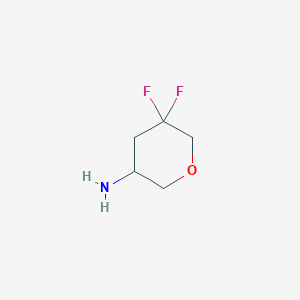

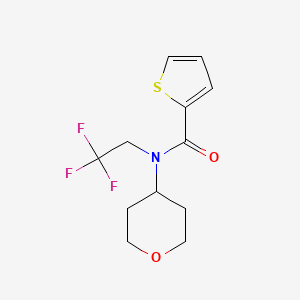
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
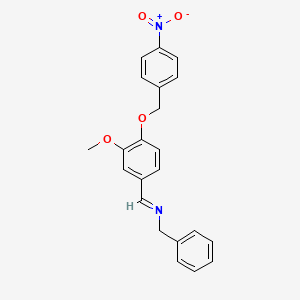
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
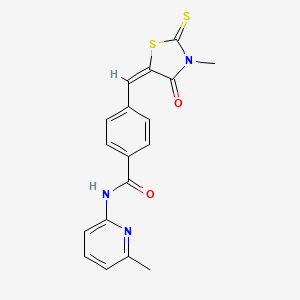
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)